molecular formula C11H16O B14269947 8,8-Dimethylnona-2,4,6-trienal CAS No. 147283-03-2

8,8-Dimethylnona-2,4,6-trienal

Cat. No.: B14269947
CAS No.: 147283-03-2
M. Wt: 164.24 g/mol
InChI Key: XNTAETHVVARLSB-UHFFFAOYSA-N
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Description

8,8-Dimethylnona-2,4,6-trienal: is an organic compound characterized by its unique structure, which includes three conjugated double bonds and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylnona-2,4,6-trienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with reagents that facilitate the formation of the conjugated triene system and the aldehyde group. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters and ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dimethylnona-2,4,6-trienal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The double bonds in the triene system can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 8,8-Dimethylnona-2,4,6-trienal is studied for its reactivity and potential as a building block in organic synthesis. Its unique structure makes it a valuable compound for exploring reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological molecules and its effects on cellular processes.

Medicine: Research in medicine may explore the potential therapeutic applications of this compound. Its unique structure and reactivity could lead to the development of new drugs or treatments.

Industry: In the industrial sector, this compound is valued for its aromatic properties. It may be used in the formulation of fragrances, flavors, and other products that benefit from its distinct aroma.

Mechanism of Action

The mechanism of action of 8,8-Dimethylnona-2,4,6-trienal involves its interaction with specific molecular targets. The compound’s conjugated triene system and aldehyde group allow it to participate in various chemical reactions, which can influence biological pathways and processes. The exact molecular targets and pathways involved depend on the specific context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

    Sotolon: Known for its strong aroma, often used in flavor and fragrance industries.

    (2E,4E,6Z)-Nona-2,4,6-trienal: Another compound with a similar structure and aromatic properties.

Uniqueness: 8,8-Dimethylnona-2,4,6-trienal is unique due to its specific arrangement of double bonds and the presence of the aldehyde group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and aroma characteristics.

Properties

CAS No.

147283-03-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

8,8-dimethylnona-2,4,6-trienal

InChI

InChI=1S/C11H16O/c1-11(2,3)9-7-5-4-6-8-10-12/h4-10H,1-3H3

InChI Key

XNTAETHVVARLSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC=CC=CC=O

Origin of Product

United States

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